TEMAH Delivers 25% Higher Steady-State Hafnium Areal Coverage Than TDMAH on Both Si-H and SC1 Surfaces
In a direct comparative ALD study using identical hot-wall flow reactor conditions with H₂O as the oxygen source, TEMAH demonstrated significantly higher steady-state hafnium areal coverage than TDMAH on both H-terminated Si and SC1 chemical oxide starting surfaces [1]. After a conditioning period of approximately 45 ALD cycles for TEMAH versus 20 cycles for TDMAH, TEMAH achieved a consistent areal density of 3.1 × 10¹⁴ Hf atoms/cm² across both surface types, whereas TDMAH yielded only 2.4 × 10¹⁴ Hf/cm² on Si-H and 2.7 × 10¹⁴ Hf/cm² on SC1 surfaces [1].
| Evidence Dimension | Steady-state Hf areal coverage density (RBS measurement) |
|---|---|
| Target Compound Data | 3.1 × 10¹⁴ Hf atoms/cm² on both Si-H and SC1 surfaces |
| Comparator Or Baseline | TDMAH: 2.4 × 10¹⁴ Hf/cm² (Si-H); 2.7 × 10¹⁴ Hf/cm² (SC1) |
| Quantified Difference | TEMAH achieves 29% higher coverage on Si-H and 15% higher coverage on SC1 compared to TDMAH |
| Conditions | Hot-wall ALD flow reactor, H₂O oxidant, substrate temperature 250-275°C, RBS analysis |
Why This Matters
Higher areal hafnium density per cycle translates directly to fewer cycles required to achieve target film thickness, improving throughput and reducing precursor consumption in high-volume manufacturing.
- [1] Hackley, J. C., Demaree, J. D., & Gougousi, T. (2007). A Comparison of the Nucleation and Growth of HfO₂ Thin Films Deposited by ALD Using TEMAH and TDMAH Precursors. AVS 54th International Symposium, Paper EM-FrM5. View Source
